Pexidartinib hydrochloride is a small molecule drug primarily developed for the treatment of symptomatic tenosynovial giant cell tumor, a rare condition characterized by the proliferation of cells around tendons and joints. It is classified as a selective inhibitor of the colony-stimulating factor 1 receptor and has shown efficacy in managing tumors associated with this receptor. The compound was first approved by the United States Food and Drug Administration in August 2019, marking a significant advancement in treatment options for patients suffering from this condition .
Pexidartinib hydrochloride is derived from the compound known as Pexidartinib, which is also referred to by its developmental code name PLX3397. It belongs to a class of drugs that includes tyrosine kinase inhibitors, specifically targeting the colony-stimulating factor 1 receptor, FLT3, and c-Kit receptors. The drug is classified under small molecule drugs and is administered orally .
The synthesis of Pexidartinib hydrochloride involves creating specific crystalline forms that enhance its solubility and stability. Two notable forms are the monohydrochloride (designated as CS2) and dihydrochloride (designated as CS3) salts.
Pexidartinib hydrochloride has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target receptors.
The molecular structure can be represented in various forms including:
Pexidartinib hydrochloride undergoes several chemical reactions during its synthesis and metabolic processes:
Pexidartinib exerts its therapeutic effects primarily through inhibition of the colony-stimulating factor 1 receptor pathway. This mechanism involves:
Clinical studies have demonstrated that Pexidartinib significantly reduces tumor volume in patients with tenosynovial giant cell tumors, supporting its role as an effective therapeutic agent .
Thermogravimetric analysis shows mass loss at specific temperatures indicating dehydration or decomposition points for both CS2 and CS3 forms .
Pexidartinib hydrochloride is primarily utilized in clinical settings for:
Pexidartinib hydrochloride is a small-molecule tyrosine kinase inhibitor with the molecular formula C₂₀H₁₅ClF₃N₅·HCl, corresponding to a molecular weight of 454.28 g/mol for the hydrochloride salt form. The free base form has a molecular weight of 417.82 g/mol (C₂₀H₁₅ClF₃N₅). Its IUPAC name is 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyridin-2-amine hydrochloride. The compound features a central pyridine ring linked to a trifluoromethyl-substituted pyridine via a methylamine bridge, and a chloro-substituted pyrrolopyridine moiety, contributing to its kinase-binding specificity [1] [6].
Table 1: Physicochemical Properties of Pexidartinib Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₅ClF₃N₅·HCl |
Molecular Weight | 454.28 g/mol |
Appearance | Solid powder (off-white to light tan) |
Solubility | Soluble in DMSO (>60 mg/mL) |
Protein Binding | >99% (plasma proteins) |
Elemental Composition | C 52.88%, H 3.55%, Cl 15.61%, F 12.55%, N 15.42% |
The compound exhibits high plasma protein binding affinity (>99%), primarily to albumin and alpha-1-acid glycoprotein. It demonstrates stability under recommended storage conditions (-20°C for long-term storage) and has a shelf life exceeding three years when properly preserved [6] [7].
Pexidartinib hydrochloride functions as a potent and selective inhibitor of colony-stimulating factor 1 receptor (CSF1R), with a biochemical half-maximal inhibitory concentration (IC₅₀) of 0.02 μM (20 nM). It achieves this through a unique mechanism: binding to the juxtamembrane domain of CSF1R, stabilizing its autoinhibited conformation. This prevents ATP binding and subsequent receptor autophosphorylation, thereby disrupting downstream signaling cascades including PI3K/AKT, MAPK/ERK, and JAK/STAT pathways [1] [5].
Kinase selectivity profiling across 226 kinases reveals exceptional specificity. At concentrations ≤0.03 μM, pexidartinib significantly inhibits only five kinases besides CSF1R. Key secondary targets include:
Table 2: Kinase Inhibition Profile of Pexidartinib Hydrochloride
Target Kinase | IC₅₀ (μM) | Biological Significance |
---|---|---|
CSF1R | 0.02 | Primary therapeutic target for TGCT |
c-KIT | 0.01 | Implicated in mast cell and GIST pathways |
FLT3-ITD | 0.018 | Relevant in acute myeloid leukemia |
PDGFR-β | 0.1–1.0* | Angiogenesis and stromal support |
*Estimated value based on structural analogues; precise IC₅₀ not fully quantified in literature.
The drug's selectivity is evidenced by its minimal activity against unrelated kinases like NPM-ALK, even at therapeutic concentrations. This precision reduces off-target effects while maintaining efficacy against CSF1R-driven pathologies [2] [3] [6].
CSF1R Signaling in Tumor Microenvironment
CSF1R is a receptor tyrosine kinase essential for monocyte differentiation and macrophage survival. In tenosynovial giant cell tumors (TGCT), chromosomal translocations cause overexpression of CSF-1 (the ligand for CSF1R), recruiting CSF1R-expressing macrophages that constitute >90% of tumor mass. Pexidartinib depletes these tumor-associated macrophages (TAMs), disrupting the inflammatory cascade and reducing tumor volume. Preclinical studies demonstrate up to 94% reduction in inflammatory monocytes within treated tumors [1] [3] [7].
Secondary Kinase Targets
Integrated Impact on Tumor Biology
Pexidartinib reprograms the tumor microenvironment through:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7